5-(Chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound features a chloromethyl group and a propan-2-yloxy substituent, contributing to its unique chemical properties and potential utility in drug development. The classification of this compound falls under the category of heterocyclic compounds, specifically within the oxadiazole derivatives, which are characterized by their five-membered ring structure containing nitrogen and oxygen atoms.
The synthesis of 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole can be accomplished through several methodologies. A common approach involves the cyclization of appropriate precursors such as acylhydrazones or thiosemicarbazides. Notably, 1,3-dipolar cycloaddition reactions are also employed to form oxadiazoles from nitrile oxides and nitriles under specific catalytic conditions. Recent advancements have introduced microwave-assisted methods that enhance reaction efficiency and yield while minimizing reaction times and solvent use .
A typical synthesis may start with the formation of an acylhydrazone from a corresponding carbonyl compound and hydrazine derivatives, followed by cyclization to form the oxadiazole ring. Reaction conditions such as temperature, pressure, and choice of solvent can significantly influence the yield and purity of the final product. For example, using bases like sodium hydroxide in a solvent such as dimethylformamide can facilitate the cyclization process effectively .
The molecular structure of 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, with additional functional groups attached to the ring. The chloromethyl group (–CH2Cl) is positioned at the 5th carbon, while the propan-2-yloxy group (–OCH(CH3)2) is located at the 3rd carbon of the oxadiazole ring.
The molecular formula for this compound is C_8H_10ClN_3O_2, indicating a molecular weight of approximately 205.63 g/mol. The structural representation can be visualized using chemical drawing software or molecular modeling tools to understand its three-dimensional conformation better.
5-(Chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions typical for oxadiazole derivatives. These include nucleophilic substitutions due to the presence of the chloromethyl group, which can react with nucleophiles such as amines or thiols to form new derivatives.
For instance, when treated with a suitable nucleophile in a polar aprotic solvent under basic conditions, the chloromethyl group can be replaced by the nucleophile, leading to new functionalized oxadiazoles. The reaction conditions must be optimized to achieve high yields while minimizing side reactions .
The mechanism of action for compounds like 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole often involves interactions at a molecular level with biological targets such as enzymes or receptors. The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions due to its electron-withdrawing nature.
Studies suggest that derivatives of oxadiazoles exhibit antimicrobial and anti-inflammatory activities through mechanisms that may include inhibition of specific enzymes or modulation of signaling pathways in cells . The exact pathways can vary based on the specific substituents on the oxadiazole ring.
5-(Chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on its purity and crystalline form.
The compound is expected to be stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions. It exhibits reactivity typical of halogenated compounds due to the presence of the chloromethyl group . Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize its structure.
This compound has potential applications in medicinal chemistry due to its biological activity profile. Research indicates that oxadiazoles possess various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. As such, 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole could serve as a lead compound for developing new therapeutic agents targeting specific diseases .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its therapeutic potential remained unexplored for nearly 80 years. Initial interest arose in the 1940s with investigations into its biological activity, culminating in the 1960s introduction of Oxolamine as the first commercial drug featuring this scaffold—a cough suppressant targeting airway sensory nerves [1] [3]. The 1980s marked a significant expansion, with derivatives like the vasodilator Butalamine, anxiolytic Fasiplon, and antiviral Pleconaril entering clinical use. This period highlighted the scaffold’s versatility across therapeutic areas [1].
The 21st century witnessed accelerated development, exemplified by Ataluren (2014), a treatment for Duchenne muscular dystrophy that promotes ribosomal readthrough of nonsense mutations. Concurrently, natural products containing 1,2,4-oxadiazoles, such as the cytotoxic Phidianidines (isolated in 2011 from the sea slug Phidiana militaris) and neurotransmitter modulator Quisqualic acid (from Quisqualis indica seeds), revealed evolutionary precedents for bioactivity [1]. Over the past 15 years, scientific publications on 1,2,4-oxadiazoles have doubled, reflecting their growing importance in addressing multidrug resistance, CNS disorders, and metabolic diseases through targeted drug design [3] [8].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppression | First-in-class 1,2,4-oxadiazole drug |
1980s | Pleconaril | Antiviral (enteroviruses) | Broad-spectrum activity |
2014 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough promoter |
2016 | Opicapone | Parkinson’s disease (adjunct) | Catechol-O-methyltransferase inhibitor |
2020s | FXR antagonists | Metabolic disorders (e.g., NASH, obesity) | Dual PXR/FXR modulators in development |
The 1,2,4-oxadiazole ring is a planar, π-deficient heteroaromatic system comprising oxygen (O1), two nitrogen atoms (N2, N4), and two carbon atoms (C3, C5). Its dipole moment (~3.5 D) arises from the electronegativity of oxygen and nitrogen, creating a polarized electronic environment. This polarity facilitates interactions with biological targets through hydrogen bonding and dipole-dipole forces [1] [3].
Aromaticity is maintained via a 6π-electron system, contributing to metabolic stability. However, the bond angle strain at N4 (105°) and O1 (112°) differs significantly from ideal trigonal angles, introducing ring tension that influences reactivity. The C5 position exhibits partial electrophilic character due to adjacency to N4, while C3 is comparatively electron-rich. This electronic asymmetry enables regioselective functionalization—electrophiles target C5, whereas nucleophiles favor C3 [3] [8].
Table 2: Structural Parameters of 1,2,4-Oxadiazole Isomers
Isomer | Bond Angles | Dipole Moment (D) | Aromaticity | Thermal Stability |
---|---|---|---|---|
1,2,4-Oxadiazole | ∠N-O-N: 112°; ∠C-N-C: 105° | 3.5 | Moderate | High |
1,3,4-Oxadiazole | ∠N-N-O: 101°; ∠C-O-C: 114° | 2.1 | High | Moderate |
1,2,5-Oxadiazole | ∠O-N-N: 104°; ∠N-C-N: 111° | 4.2 | Low | Low |
Compared to other oxadiazole isomers, the 1,2,4-system offers superior hydrolytic stability under physiological conditions due to reduced susceptibility to nucleophilic ring opening. This property is critical for oral bioavailability, as evidenced by drugs like Azilsartan Medoxomil (hypertension) with plasma half-lives exceeding 10 hours [1] [9].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing metabolic liabilities while preserving spatial and electronic properties. Key advantages include:
Table 3: Bioisosteric Applications of 1,2,4-Oxadiazoles in Approved Drugs
Drug | Target | Replaced Group | Advantage |
---|---|---|---|
Ataluren | Ribosomal stop codon | Amide | Enhanced oral bioavailability (F=25%) |
Ozanimod | Sphingosine-1-phosphate receptor | Ester | Reduced hydrolysis (t₁/₂ increased 4-fold) |
Naldemedine | μ-Opioid receptor | Carbamate | Lower CYP3A4 inhibition |
Opicapone | Catechol-O-methyltransferase | Nitrile | Improved potency (IC₅₀ = 0.3 nM) |
The scaffold’s isosteric flexibility extends to prodrug design. For example, the chloromethyl group in 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole acts as a latent electrophile, enabling conjugation with nucleophiles (thiols, amines) to form prodrugs activated under physiological conditions [2] [9].
Regioselective modification at C3 and C5 is pivotal for optimizing target engagement and ADMET properties:
Table 4: Functionalization Strategies for 5-(Chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole
Position | Functional Group | Chemical Strategy | Biological Impact |
---|---|---|---|
C5 | –CH₂Cl | Nucleophilic substitution | Prodrug activation; covalent targeting |
C5 | –CH₂Cl | Pd-catalyzed cross-coupling | Introduction of biaryl motifs for kinase inhibition |
C3 | –CH₂OCH(CH₃)₂ | Etherification pre-cyclization | Enhanced lipophilicity (clogP ~2.8) |
Synthetic innovations enable late-stage diversification:
These strategies underscore the scaffold’s role as a "molecular Lego" platform, where C3 and C5 modifications tailor pharmacokinetic and pharmacodynamic profiles for specific therapeutic applications [4] [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7